1-苄基-1,4,7,10-四氮杂环十二烷

描述

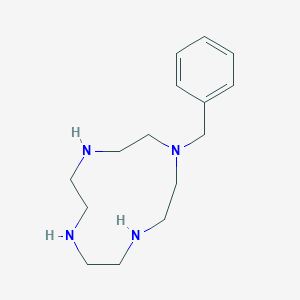

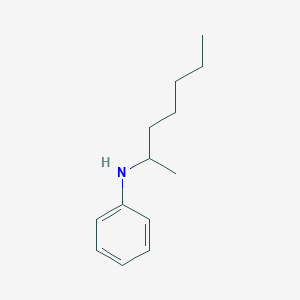

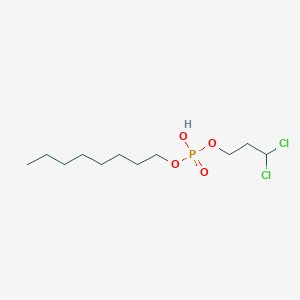

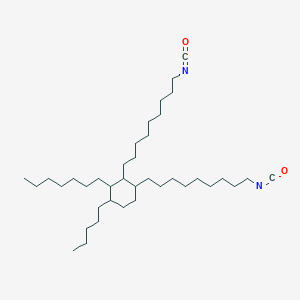

1-Benzyl-1,4,7,10-tetraazacyclododecane, also known as Bn-DOTA, is a macrocyclic compound that is widely used in scientific research. It is a chelating agent that can bind to metal ions, making it useful in a variety of applications, including medical imaging and drug delivery. In

科学研究应用

一个相关化合物1,4,7-三(叔丁氧羰基甲基)-1,4,7,10-四氮杂环十二烷盐的高效合成被提出,突出了它在制备医学重要的DO3A和DOTA (Jagadish et al., 2011) 中的重要性。

开发了一种选择性合成方法,用于制备1,7-二保护的1,4,7,10-四氮杂环十二烷,从而制备了一种具有潜在应用价值的双醇二羧酸大环配体 (Dumont et al., 1994)。

开发了1-苄基-1,4,7,10-四氮杂环十二烷及相关化合物的改进合成路线,对于创建基于金属编码的DOTA亲和标签至关重要 (Kohl et al., 2007)。

对一种与相关化合物形成的镝(III)配合物的研究揭示了其环偏振发光和结构性质的见解 (Luck et al., 2001)。

类似化合物的Gd(III)配合物显示出作为低毒性MRI对比剂的潜力 (Anelli et al., 2001)。

开发了带有苯并咪唑甲基侧链的单取代和双取代环己烷,作为对锌和铜离子敏感且选择性的荧光探针 (El Majzoub et al., 2009)。

展示了一种快速、选择性且廉价的方法,用于去除1,4,7,10-四氮杂环十二烷衍生物中的N-苄氧羰基基团 (Manning et al., 2003)。

合成并表征了带有苄基侧链的四氮杂环十二烷的Cu2+配合物,显示了在化学中的潜在应用 (Brunner et al., 1993)。

进行了与1,4,7,10-四氮杂环十二烷相关的新型分子的合成和表征,拓展了在分子设计中的潜在应用 (Xi et al., 2009)。

一种新的合成方法用于2-(对硝基苄基)-1,4,7,10-四氮杂环十二烷,提供了更高的产率和更容易的纯化,有利于进一步的研究和应用 (Gilbert et al., 1993)。

安全和危害

作用机制

Target of Action

1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that primarily targets rare earth metal ions . These metal ions are crucial in various biochemical processes and are often used in biomedical applications .

Mode of Action

The compound acts as a chelating agent , forming stable complexes with rare earth metal ions . The complexation process involves the interaction of the compound with the metal ions, resulting in the formation of a cyclic structure .

Biochemical Pathways

The compound’s interaction with rare earth metal ions can affect various biochemical pathways. For instance, it can be used in the synthesis of metal-coded affinity tags (MECATs) . MECATs are used in quantitative proteomics, offering an alternative to established methods like isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (iTRAQ) .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the formation of stable complexes with rare earth metal ions . These complexes can be used in various applications, including therapeutic radiopharmaceuticals, luminescent probes for biochemical analysis, and MRI contrast agents .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is hygroscopic in nature , suggesting that moisture in the environment could affect its stability. Furthermore, it should be stored under dry inert gas , indicating that the presence of certain gases in the environment could influence its action and stability.

属性

IUPAC Name |

1-benzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURLCQRFFWBENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCNCCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435403 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-83-6 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research article highlights 1-benzyl-1,4,7,10-tetraazacyclododecane (6) as a crucial starting material for synthesizing metal-coded DOTA-based affinity tags []. These tags are valuable tools in various research applications, particularly in bioconjugation and affinity purification techniques. The article details an improved synthetic route for this compound, potentially facilitating more efficient production and broader utilization in research.

A: 1-benzyl-1,4,7,10-tetraazacyclododecane possesses a macrocyclic structure with a 12-membered ring containing four nitrogen atoms. This configuration is characteristic of tetraazamacrocycles, known for their metal-chelating properties []. The benzyl group attached to one of the nitrogen atoms introduces steric and electronic effects that can influence the compound's interactions with metal ions. This feature is essential for its role as a precursor in synthesizing metal-coded DOTA-based affinity tags, where the controlled coordination of metal ions is critical.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)